3-Methyl-2-phenylbutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZOLAFPWWQXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290371, DTXSID90876392 | |

| Record name | 3-methyl-2-phenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methy-2-phenylbutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5558-29-2 | |

| Record name | 5558-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-2-phenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-phenylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-2-phenylbutanenitrile (CAS: 5558-29-2)

Abstract: This technical guide provides a comprehensive overview of 3-Methyl-2-phenylbutanenitrile, CAS number 5558-29-2. Intended for researchers, chemists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it explores its significant role as a versatile intermediate in pharmaceutical synthesis, outlines a conceptual synthetic pathway, and provides critical information on its safe handling, storage, and disposal. The unique structural features of this molecule, combining a phenyl ring, a nitrile group, and an isopropyl moiety, make it a valuable building block in the creation of complex molecular architectures.

Chemical Identity and Structure

This compound is an organic compound featuring a nitrile functional group attached to a carbon that is also bonded to a phenyl ring and an isopropyl group.[1] This substitution pattern creates a chiral center at the α-carbon. The compound is typically supplied as a racemic mixture unless a specific stereoisomer is synthesized.[1]

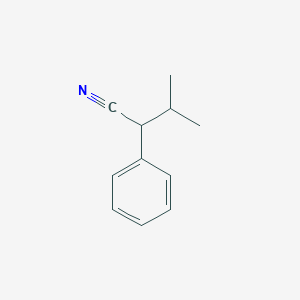

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 5558-29-2[2][3] |

| Molecular Formula | C₁₁H₁₃N[1][2][4] |

| Molecular Weight | 159.23 g/mol [2][4] |

| IUPAC Name | This compound[2] |

| Synonyms | α-(iso-Propyl)phenylacetonitrile, 3-Methyl-2-phenylbutyronitrile, 2-Isopropyl-2-phenylacetonitrile[1][5] |

| InChI | InChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3[1][2] |

| InChIKey | IAZOLAFPWWQXGU-UHFFFAOYSA-N[2][6] |

| Canonical SMILES | CC(C)C(C#N)C1=CC=CC=C1[2] |

| MDL Number | MFCD00019805[4][5] |

Physicochemical Properties

This compound is a liquid at room temperature.[5] The presence of the polar nitrile group imparts different solubility characteristics compared to a simple hydrocarbon of similar size.[1]

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | [5] |

| Boiling Point | 112-116 °C at 7 mmHg | [6] |

| Density (Predicted) | 0.967 g/cm³ |[4] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. While raw spectral data is proprietary, reference spectra are available and the expected profile can be deduced from its structure.[2]

-

Infrared (IR) Spectroscopy : The most prominent and diagnostic peak in the IR spectrum is the sharp, strong absorption corresponding to the C≡N (nitrile) stretch, which typically appears in the 2260–2210 cm⁻¹ region. Other significant absorptions include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopropyl group (below 3000 cm⁻¹), as well as C=C in-ring stretches for the phenyl group around 1600-1450 cm⁻¹.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals. The five protons of the phenyl group would appear as a multiplet in the aromatic region (typically ~7.2-7.5 ppm). The single proton at the chiral α-carbon would be a multiplet, coupled to the methine of the isopropyl group. The isopropyl group itself would display a methine proton (a multiplet) and two diastereotopic methyl groups, which would likely appear as two distinct doublets.

-

¹³C NMR : The carbon NMR spectrum would show a signal for the nitrile carbon (typically ~115-125 ppm), multiple signals for the aromatic carbons, and distinct signals for the α-carbon, and the methine and two methyl carbons of the isopropyl group.[2][6]

-

-

Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 159. Key fragmentation pathways would likely involve the loss of the isopropyl group, loss of hydrogen cyanide (HCN), and the formation of a stable tropylium ion (m/z 91) characteristic of benzyl compounds.

Synthesis and Reactivity

Role as a Synthetic Intermediate

The primary value of this compound lies in its role as a versatile intermediate in organic synthesis.[4] It serves as a key building block for more complex molecules, particularly within the pharmaceutical industry.[1][4] Its documented applications include its use as a reagent in the synthesis of:

-

Disubstituted aminopiperidines , which have been investigated as calcium channel blockers active against pain and neuropathic pain.[7][]

-

Noremopamil enantiomers and (methylethyl)(oxopropyl)benzeneacetonitrile , further highlighting its utility in constructing pharmacologically relevant scaffolds.[7]

The reactivity of the molecule is centered on two main areas: the nitrile group and the α-proton. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to different classes of compounds.[9] The α-proton is acidic and can be removed by a strong base to form a carbanion, which can then be used in various carbon-carbon bond-forming reactions.

Proposed Synthetic Pathway: Alkylation of Phenylacetonitrile

A common and logical method for the synthesis of α-substituted phenylacetonitriles is the alkylation of the phenylacetonitrile carbanion.

Caption: Conceptual workflow for the synthesis of the target molecule.

Experimental Protocol (Conceptual):

-

Deprotonation: Phenylacetonitrile is dissolved in a suitable anhydrous aprotic solvent (e.g., THF, DMF). The solution is cooled in an ice bath. A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is added portion-wise to deprotonate the α-carbon, forming the resonance-stabilized carbanion. The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) until deprotonation is complete.

-

Alkylation: An isopropyl halide, such as 2-bromopropane or 2-iodopropane, is added slowly to the solution of the carbanion. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup and Purification: The reaction is quenched by the careful addition of water or a saturated aqueous ammonium chloride solution. The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Applications in Research and Drug Development

The structural motifs within this compound are highly relevant in medicinal chemistry.

-

Nitrile as a Bioisostere: The nitrile group is a well-established pharmacophore and can act as a bioisostere for a carbonyl group, a terminal alkyne, or a halogen. It can participate in crucial hydrogen bonding interactions with biological targets and is generally metabolically stable.

-

Lipophilic Moieties: The phenyl and isopropyl groups contribute to the lipophilicity of the molecule, which is a critical parameter (LogP) influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The strategic placement of such groups can enhance binding to hydrophobic pockets within target proteins.

This compound serves as a starting point for creating libraries of diverse molecules for screening in drug discovery campaigns. By modifying the phenyl ring (e.g., adding substituents) or transforming the nitrile group, chemists can systematically explore the structure-activity relationship (SAR) of a new chemical series.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory environment.[5]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

|---|---|---|---|

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | GHS06 (Skull and Crossbones) |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Danger | GHS06, GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Danger | GHS06, GHS07 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Danger | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Danger | GHS07 |

Source: GHS classifications reported by multiple suppliers.[2][5]

Safe Handling Protocol

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[10]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[10]

-

Disposal: Dispose of waste and empty containers in accordance with all local, regional, and national regulations.

Conclusion

This compound (CAS 5558-29-2) is a valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its distinct structural features—a chiral center, a reactive nitrile group, and lipophilic phenyl and isopropyl moieties—make it a versatile building block for creating complex molecular targets. A thorough understanding of its physicochemical properties, spectroscopic profile, and reactivity is essential for its effective use. Adherence to strict safety protocols is mandatory due to its toxicity. As research continues to demand novel molecular scaffolds, the utility of such well-defined intermediates remains paramount in advancing the fields of chemistry and drug discovery.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249722, this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-2-phenylbutyronitrile. John Wiley & Sons, Inc. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519595, 3-Methyl-2-phenyl-but-2-enenitrile. Retrieved from [Link]

-

ChemBK. (2024). 3-oxo-2-phenylbutanenitrile - Introduction. Retrieved from [Link]

-

TMP Chem. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

Sources

- 1. CAS 5558-29-2: 3-Methyl-2-phenylbutyronitrile | CymitQuimica [cymitquimica.com]

- 2. This compound | C11H13N | CID 249722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-ISOPROPYL-2-PHENYLACETONITRILE CAS#: 5558-29-2 [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. matrixscientific.com [matrixscientific.com]

3-Methyl-2-phenylbutanenitrile molecular weight and formula C11H13N

An In-depth Technical Guide to 3-Methyl-2-phenylbutanenitrile (C₁₁H₁₃N)

Core Profile and Significance

This compound, a nitrile derivative with the chemical formula C₁₁H₁₃N and a molecular weight of approximately 159.23 g/mol , serves as a significant building block in advanced organic synthesis.[1][2][3] Its unique structure, featuring a phenyl ring and an isopropyl group adjacent to a nitrile-substituted chiral center, makes it a valuable intermediate in the development of complex molecules. This guide provides an in-depth analysis of its properties, a robust synthesis protocol with mechanistic reasoning, and a review of its applications for professionals in research and drug development.

Physicochemical and Structural Data

A compound's utility is fundamentally defined by its physical and chemical properties. These data points are critical for designing reaction conditions, purification strategies, and safety protocols.

2.1 Key Identifiers and Molecular Structure

-

IUPAC Name: this compound[1][]

-

Canonical SMILES: CC(C)C(C#N)C1=CC=CC=C1[1][]

-

InChIKey: IAZOLAFPWWQXGU-UHFFFAOYSA-N[1][]

2.2 Tabulated Physicochemical Properties

The quantitative properties of this compound are summarized below for ease of reference in experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 159.23 g/mol | [1][2][] |

| Density (Predicted) | 0.957 - 0.967 g/cm³ | [2][] |

| Boiling Point | 248.5 °C at 760 mmHg | [] |

| XLogP3 | 2.3 | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved through the α-alkylation of phenylacetonitrile. This common yet powerful C-C bond-forming reaction leverages the acidity of the α-proton, which is stabilized by the electron-withdrawing nitrile group.

3.1 Retrosynthetic Analysis

A logical approach to synthesizing the target molecule begins with a retrosynthetic disconnection. The key bond to form is between the α-carbon and the isopropyl group. This reveals two readily available starting materials: phenylacetonitrile and an isopropyl electrophile.

Caption: Retrosynthetic analysis of this compound.

3.2 Laboratory Synthesis Protocol

This protocol describes a self-validating system for the synthesis of this compound. Each step includes an explanation of its chemical purpose to ensure both reproducibility and a fundamental understanding of the process.

Materials and Reagents:

-

Phenylacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

2-Bromopropane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel:

-

A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a rubber septum is flame-dried or oven-dried and allowed to cool to room temperature under inert gas.

-

Scientist's Note: The exclusion of atmospheric moisture is critical. The carbanion intermediate generated in Step 3 is highly basic and will be quenched by water, halting the desired reaction.

-

-

Deprotonation of Phenylacetonitrile:

-

Wash sodium hydride (1.1 equivalents) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add phenylacetonitrile (1.0 equivalent) dissolved in anhydrous THF to the NaH suspension via a syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

-

Scientist's Note: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of phenylacetonitrile to form the corresponding sodium salt of the carbanion. Performing this step at 0 °C controls the initial exothermic reaction and hydrogen evolution.

-

-

Alkylation (C-C Bond Formation):

-

Cool the resulting carbanion solution back to 0 °C.

-

Add 2-bromopropane (1.2 equivalents) dropwise via syringe.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux for 4-6 hours.

-

Scientist's Note: This is a classic Sₙ2 reaction where the nucleophilic carbanion attacks the electrophilic carbon of 2-bromopropane. Heating to reflux ensures the reaction proceeds to completion. A slight excess of the alkylating agent helps drive the reaction forward.

-

-

Workup and Quenching:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with the chosen organic solvent.

-

Scientist's Note: Saturated NH₄Cl is a mild acid used to neutralize any remaining base and quench the reaction safely. It is preferred over stronger acids to avoid potential side reactions.

-

-

Purification and Isolation:

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil should be purified by vacuum distillation to yield pure this compound.

-

Scientist's Note: Vacuum distillation is necessary due to the compound's high boiling point (248.5 °C at atmospheric pressure) and prevents thermal decomposition.[]

-

Applications in Chemical and Pharmaceutical Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the chemical versatility of the nitrile group, which can be transformed into amines, carboxylic acids, or ketones, providing access to a wide range of more complex molecular architectures.

Sources

3-Methyl-2-phenylbutanenitrile chemical structure and IUPAC name

An In-depth Technical Guide to 3-Methyl-2-phenylbutanenitrile

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document delves into the molecule's structural and chemical properties, outlines a robust synthetic protocol, details methods for its characterization, and explores its reactivity and applications, grounding all claims in authoritative scientific principles.

Chemical Identity and Structure

This compound is a chiral organic compound featuring a nitrile group and a phenyl group attached to the same carbon atom, which is further substituted with an isopropyl group. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Isopropyl-2-phenylacetonitrile, 3-Methyl-2-phenylbutyronitrile[1][5]

The core structure consists of a butane backbone, modified with a phenyl group at position 2 and a methyl group at position 3. The nitrile (cyano) group is also attached to the C2 position. The carbon at position 2 is a stereocenter, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and computed properties of this compound is provided below. Spectroscopic data are critical for confirming the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties & Spectroscopic Data Summary

| Property | Value / Description | Source |

| Molecular Weight | 159.23 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid or crystal | [7] |

| Density (Predicted) | 0.967 g/cm³ | [6] |

| Boiling Point | 112-116 °C at 7 mmHg | [8] |

| Infrared (IR) Spectrum | ||

| C≡N Stretch | ~2240 cm⁻¹ (characteristic sharp peak) | [9] |

| C-H (sp²) Stretch | ~3030-3100 cm⁻¹ (aromatic) | [10] |

| C-H (sp³) Stretch | ~2870-2960 cm⁻¹ (aliphatic) | [10] |

| C=C Stretch | ~1450-1600 cm⁻¹ (aromatic ring) | [9] |

| ¹H NMR Spectrum (Predicted) | ||

| Phenyl Protons | δ 7.2-7.4 ppm (m, 5H) | [10] |

| C2-H (methine) | δ ~3.7 ppm (d, 1H) | - |

| C3-H (methine) | δ ~2.2 ppm (m, 1H) | - |

| C3-CH₃ (diastereotopic) | δ ~0.9-1.1 ppm (dd, 6H) | - |

| ¹³C NMR Spectrum (Predicted) | ||

| C≡N | δ ~120 ppm | [8] |

| Phenyl C (quaternary) | δ ~135 ppm | [8] |

| Phenyl CH | δ ~127-129 ppm | [8] |

| C2 (methine) | δ ~45 ppm | [8] |

| C3 (methine) | δ ~33 ppm | [8] |

| C3-CH₃ | δ ~20 ppm | [8] |

Note: NMR chemical shifts (δ) are predicted based on standard values for similar structural motifs and are relative to TMS. Actual values may vary depending on the solvent and experimental conditions.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via the alkylation of phenylacetonitrile. This method leverages the acidity of the α-proton (the proton on the carbon adjacent to the nitrile group), which is significantly enhanced by the electron-withdrawing nature of both the cyano group and the phenyl ring.

Experimental Protocol: Alkylation of Phenylacetonitrile

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the flask to 0 °C in an ice bath. Add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) portion-wise.

-

Causality: A strong base is required to fully deprotonate the α-carbon of phenylacetonitrile, forming the corresponding carbanion. Non-nucleophilic bases are chosen to prevent side reactions with the alkylating agent.

-

-

Carbanion Formation: Slowly add phenylacetonitrile dropwise to the stirred suspension of the base in THF at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the resonance-stabilized carbanion.

-

Alkylation: Add 2-bromopropane (or 2-iodopropane) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Causality: The carbanion acts as a potent nucleophile, attacking the electrophilic carbon of the 2-bromopropane in an SN2 reaction to form the new carbon-carbon bond.[11] Refluxing drives the reaction to completion.

-

-

Workup and Purification: a. Cool the reaction mixture to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

This compound is a versatile intermediate primarily due to the reactivity of its nitrile group.[5][6] The nitrile moiety can undergo a variety of transformations, making it a valuable precursor for other functional groups.

-

Hydrolysis to Carboxylic Acid: In the presence of strong acid (e.g., H₂SO₄) or base (e.g., NaOH) with heating, the nitrile group can be fully hydrolyzed to a carboxylic acid, yielding 3-methyl-2-phenylbutanoic acid.[12][13] This reaction proceeds through an intermediate amide.[11]

-

Reduction to Primary Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, forming (3-methyl-2-phenylbutyl)amine.[11][13][14] This transformation is fundamental in the synthesis of pharmaceutical compounds where a primary amine is required.

-

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile.[14] Subsequent hydrolysis of the intermediate imine salt yields a ketone.

Its role as a reagent in the synthesis of disubstituted aminopiperidines, which act as calcium channel blockers for treating pain, highlights its importance in medicinal chemistry.[]

Caption: Major reaction pathways of this compound.

Conclusion

This compound is a structurally significant and synthetically versatile molecule. Its preparation via the alkylation of phenylacetonitrile is a robust and well-understood process. The compound's identity and purity can be unequivocally confirmed through standard spectroscopic techniques, particularly IR and NMR. The reactivity of its nitrile group allows for its conversion into valuable carboxylic acids, primary amines, and ketones, cementing its role as a key building block in the development of pharmaceuticals and other high-value fine chemicals.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249722, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519595, 3-Methyl-2-phenyl-but-2-enenitrile. Retrieved from [Link]

-

NIST. (n.d.). 3-Methyl-2-phenyl-but-2-enenitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-483007). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). 3-methyl-2-[4-(propan-2-yl)phenyl]butanenitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-2-phenylbutyronitrile - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]

-

Röckl, J. L., Imada, Y., Chiba, K., & Waldvogel, S. R. (2021). Synthetic strategies to 2-phenylacetonitrile. ResearchGate. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Examples - Example 4. Retrieved from [Link]

-

LibreTexts. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

ChemBK. (n.d.). 3-oxo-2-phenylbutanenitrile. Retrieved from [Link]

-

LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

-

NIST. (n.d.). Butanenitrile, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14112147, 2-Methyl-3-oxo-2-phenylbutanenitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94301, 3-Methyl-2-butenenitrile. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Retrieved from [Link]

Sources

- 1. This compound | C11H13N | CID 249722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound,(CAS# 5558-29-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. CAS 5558-29-2: 3-Methyl-2-phenylbutyronitrile | CymitQuimica [cymitquimica.com]

- 6. This compound [myskinrecipes.com]

- 7. chembk.com [chembk.com]

- 8. spectrabase.com [spectrabase.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. youtube.com [youtube.com]

- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

Synthesis of 3-Methyl-2-phenylbutanenitrile starting materials

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-phenylbutanenitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining this compound (CAS No: 5558-29-2), a critical intermediate in the pharmaceutical industry.[1][2] The primary focus is on the alkylation of phenylacetonitrile, a robust and industrially scalable method. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that ensure high yield and purity. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthesis.

Introduction: Significance of this compound

This compound, also known as 2-isopropyl-2-phenylacetonitrile, is a versatile chemical building block.[1] Its principal application lies in its role as a key precursor in the synthesis of Verapamil, a widely used calcium channel blocker for treating hypertension, angina, and cardiac arrhythmia.[3][4][] The molecular structure, featuring a quaternary carbon center with a phenyl, an isopropyl, and a nitrile group, makes it a valuable synthon for various complex organic molecules in agrochemicals and fine chemicals.[2] An efficient and selective synthesis is therefore of paramount importance.

The most prevalent and industrially viable method for its preparation is the α-alkylation of phenylacetonitrile with an isopropyl halide. This guide will delve into the mechanistic details of this reaction, with a particular focus on the use of phase-transfer catalysis to achieve optimal results.

Primary Synthetic Pathway: α-Alkylation of Phenylacetonitrile

The core of this synthesis involves the formation of a carbon-carbon bond at the benzylic position of phenylacetonitrile. This is achieved by deprotonating the acidic α-carbon to generate a nucleophilic carbanion, which then displaces a halide from an alkylating agent.

Reaction Principle and Mechanism

The reaction proceeds via a two-step mechanism:

-

Deprotonation: The benzylic proton of phenylacetonitrile is acidic due to the electron-withdrawing effect of the adjacent nitrile group and the resonance stabilization of the resulting conjugate base (carbanion) by the phenyl ring. A strong base is required to abstract this proton.

-

Nucleophilic Substitution (S_N2): The newly formed, resonance-stabilized carbanion acts as a potent nucleophile. It attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide ion in a classic S_N2 reaction to form the desired this compound.

Causality Behind Experimental Choices

Choice of Base and Reaction System: Historically, strong bases like sodium amide (NaNH₂) in liquid ammonia or toluene were used.[4][6] While effective, these reagents pose significant handling risks. A modern, safer, and more economical approach utilizes concentrated aqueous sodium hydroxide (50% w/w) in a two-phase system with a phase-transfer catalyst (PTC).[7][8]

The Role of Phase-Transfer Catalysis (PTC): The alkylation reaction involves an aqueous phase (containing the NaOH base) and an organic phase (containing phenylacetonitrile and the alkyl halide). The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the reaction by transporting the hydroxide anions (OH⁻) from the aqueous phase into the organic phase.[8][9] This allows the deprotonation to occur where the reactants are, dramatically increasing the reaction rate under milder conditions and minimizing side reactions like nitrile hydrolysis.[8]

Controlling Selectivity: Mono- vs. Di-alkylation: A common side reaction in the alkylation of active methylene compounds is over-alkylation, leading to a di-substituted product.[8] However, the synthesis of this compound benefits from a key structural feature: the steric hindrance of the secondary isopropyl halide. This bulkiness makes a second alkylation on the already substituted α-carbon highly unfavorable.[9] Consequently, the reaction with isopropyl halides yields almost exclusively the desired mono-alkylated product, a significant advantage for this specific transformation.[9]

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

This protocol is adapted from established procedures for the alkylation of phenylacetonitrile and is optimized for safety and efficiency.[7][8]

Materials and Equipment

| Reagent | Formula | M.W. ( g/mol ) |

| Phenylacetonitrile | C₈H₇N | 117.15 |

| 2-Bromopropane | C₃H₇Br | 122.99 |

| Sodium Hydroxide | NaOH | 40.00 |

| Benzyltriethylammonium Chloride | C₁₃H₂₂ClN | 227.77 |

| Toluene | C₇H₈ | 92.14 |

| Hydrochloric Acid (dilute) | HCl | 36.46 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Equipment:

-

Multi-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Thermometer

-

Water bath for temperature control

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure

-

Reactor Setup: In a 1 L four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add 270 mL of 50% (w/w) aqueous sodium hydroxide solution, 117.15 g (1.0 mole) of phenylacetonitrile, and 2.3 g (0.01 mole) of benzyltriethylammonium chloride.

-

Initial Mixing: Begin vigorous stirring to create a well-mixed emulsion of the aqueous and organic phases.

-

Addition of Alkylating Agent: Add 123.0 g (1.0 mole) of 2-bromopropane dropwise from the dropping funnel over a period of approximately 90-120 minutes. The reaction is exothermic; maintain the internal temperature between 25–35°C using a cold-water bath as needed.

-

Reaction Completion: After the addition is complete, continue stirring for 2 hours. Then, raise the temperature to 40°C for an additional hour to ensure the reaction proceeds to completion.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully add 400 mL of water and 100 mL of toluene. Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous phase with an additional 100 mL of toluene.

-

Washing: Combine the organic layers and wash successively with 100 mL of water, 100 mL of dilute (5%) hydrochloric acid, and finally with 100 mL of water to remove any remaining base or catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Expected Yield and Purity

Following this procedure, yields in the range of 85-95% can be expected. The purity of the distilled product is typically >98% as determined by GC analysis.

Alternative Synthetic Considerations

While alkylation of phenylacetonitrile is the most direct route, other methods exist, though they are often more complex or less efficient for this specific target.

-

Cyanation of a Halogenated Precursor: This would involve synthesizing a compound like 2-bromo-3-methyl-1-phenylbutane and subsequently displacing the bromide with a cyanide salt (e.g., NaCN).[10] This route is less direct as it requires the prior synthesis of the haloalkane and may be complicated by competing elimination reactions.

-

Strecker Synthesis Variation: The classic Strecker synthesis produces α-amino nitriles from aldehydes or ketones.[11][12][13] Adapting this to produce this compound would require a multi-step sequence, likely involving the formation of an intermediate that is subsequently modified, making it less atom-economical than direct alkylation.

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through the α-alkylation of phenylacetonitrile with an isopropyl halide. The use of phase-transfer catalysis with aqueous sodium hydroxide represents a significant process improvement, offering high yields, enhanced safety, and operational simplicity compared to traditional methods using hazardous reagents like sodium amide. The inherent steric hindrance of the secondary alkylating agent advantageously suppresses the common side reaction of di-alkylation, simplifying purification and maximizing the yield of the desired mono-alkylated product. The detailed protocol provided in this guide offers a reliable and scalable foundation for laboratory and industrial production.

References

-

Synthesis of Verapamil. Chempedia - LookChem. [Link]

-

Alkylation of Phenylacetonitrile under Organic-aqueous Alkali Hydroxide Two Phase System in the Presence of Poly. J-Stage. [Link]

-

This compound | C11H13N | CID 249722. PubChem - NIH. [Link]

-

This compound. MySkinRecipes. [Link]

-

3-Methyl-2-phenyl-but-2-enenitrile | C11H11N | CID 519595. PubChem - NIH. [Link]

- US5910601A - Chiral nitriles, their preparation and their use for the manufacture of verapamil and analogues.

-

Mono- versus Dialkylation of Phenylacetonitrile with Alkyl Halides by Alkali Amides in Liquid Ammonia. Exclusive Monoalkylation. Journal of the American Chemical Society. [Link]

-

Strecker Synthesis. NROChemistry. [Link]

- US2783265A - Preparation of phenylacetonitriles.

-

α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]

-

Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Journal of Organic Chemistry. [Link]

-

α-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]

-

Strecker Synthesis. Master Organic Chemistry. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

Synthesis of the left part of verapamil. ResearchGate. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Semantic Scholar. [Link]

-

3-oxo-2-phenylbutanenitrile. ChemBK. [Link]

-

Some New Analogues of Verapamil and Mepamil. Synthesis and Basic Pharmacological Properties. Semantic Scholar. [Link]

- WO1998011061A1 - New intermediates for the preparation of verapamil derivates.

-

2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. [Link]

-

Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. PubMed Central - NIH. [Link]

- US7595417B2 - Cyanation of aromatic halides.

-

MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. [Link]

-

Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]

-

Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme. [Link]

-

Cyanation – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. This compound | C11H13N | CID 249722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]

- 4. US5910601A - Chiral nitriles, their preparation and their use for the manufacture of verapamil and analogues - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

A Spectroscopic Guide to 3-Methyl-2-phenylbutanenitrile: In-Depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-methyl-2-phenylbutanenitrile (CAS No: 5558-29-2), a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] With a molecular formula of C₁₁H₁₃N and a molecular weight of 159.23 g/mol , precise structural elucidation is paramount for its application in complex synthetic pathways.[2] This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound, offering insights into the interpretation of its spectral features and providing robust experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The unique arrangement of a phenyl ring, a nitrile group, and an isopropyl moiety in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the benzylic proton, the isopropyl proton, and the diastereotopic methyl protons of the isopropyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the anisotropy of the phenyl ring.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.80 | Doublet | 1H | Benzylic proton (CH-Ph) |

| ~ 2.20 | Multiplet | 1H | Isopropyl proton (CH(CH₃)₂) |

| ~ 1.10 | Doublet | 3H | Isopropyl methyl protons (CH₃) |

| ~ 0.90 | Doublet | 3H | Isopropyl methyl protons (CH₃) |

The aromatic protons typically appear as a complex multiplet in the downfield region. The benzylic proton, being adjacent to both the phenyl ring and the nitrile group, is expected to be a doublet due to coupling with the isopropyl proton. The two methyl groups of the isopropyl moiety are diastereotopic and are therefore expected to appear as two distinct doublets.

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters (for a 400 MHz spectrometer):

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Typical parameters include a spectral width of 12 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum and reference the TMS peak to 0.00 ppm.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; weigh [label="Weigh Sample"]; dissolve [label="Dissolve in CDCl3 w/ TMS"]; transfer [label="Transfer to NMR Tube"]; weigh -> dissolve -> transfer; }

subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; lock [label="Lock & Shim"]; setup [label="Set Parameters"]; acquire [label="Acquire FID"]; lock -> setup -> acquire; }

subgraph "cluster_proc" { label="Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase [label="Phase & Reference"]; analyze [label="Integrate & Analyze"]; ft -> phase -> analyze; }

transfer -> lock [lhead=cluster_acq, ltail=cluster_prep]; acquire -> ft [lhead=cluster_proc, ltail=cluster_acq]; }

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| ~ 135 | Quaternary aromatic carbon (C-Ph) |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 121 | Nitrile carbon (C≡N) |

| ~ 45 | Benzylic carbon (CH-Ph) |

| ~ 33 | Isopropyl carbon (CH(CH₃)₂) |

| ~ 20 | Isopropyl methyl carbon (CH₃) |

| ~ 19 | Isopropyl methyl carbon (CH₃) |

The nitrile carbon is expected to appear around 121 ppm.[3] The aromatic carbons will have signals in the 127-135 ppm range. The aliphatic carbons will be found in the upfield region of the spectrum. The data presented is consistent with spectra obtained on a Varian CFT-20 instrument.[2][3]

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of CDCl₃.

-

-

Instrumental Parameters (for a 100 MHz spectrometer):

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 220 ppm) is required.

-

A longer acquisition time and a greater number of scans (e.g., 1024) are typically necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Reference the solvent peak (CDCl₃) to 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the nitrile group.

Expected IR Absorption Bands (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Medium | Aromatic C-H stretch |

| ~ 2970 | Strong | Aliphatic C-H stretch |

| ~ 2245 | Strong, Sharp | C≡N stretch |

| ~ 1600, 1495, 1455 | Medium | Aromatic C=C stretch |

| ~ 700, 750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

The most diagnostic peak in the IR spectrum is the strong and sharp absorption band around 2245 cm⁻¹ corresponding to the stretching vibration of the carbon-nitrogen triple bond of the nitrile group.[2] The presence of both aromatic and aliphatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively, further confirms the structure.

-

Sample Preparation:

-

Place a small drop of the neat liquid sample of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrum is typically displayed in terms of transmittance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometry Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern will be influenced by the stability of the resulting carbocations.

| m/z | Proposed Fragment |

| 159 | [C₁₁H₁₃N]⁺ (Molecular Ion) |

| 116 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The loss of the isopropyl group to form the stable benzylic cation at m/z 116 is a likely fragmentation pathway. Further fragmentation can lead to the formation of the highly stable tropylium ion at m/z 91, which is often the base peak in the mass spectra of alkylbenzenes.

M [label="[C11H13N]+• (m/z 159)\nMolecular Ion"]; F116 [label="[M - C3H7]+ (m/z 116)"]; F91 [label="[C7H7]+ (m/z 91)\nTropylium Ion"]; F77 [label="[C6H5]+ (m/z 77)\nPhenyl Cation"];

M -> F116 [label="- •C3H7"]; F116 -> F91 [label="- HCN"]; F91 -> F77 [label="- CH2"]; }

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Gas Chromatography (GC) Parameters:

-

Use a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 30 m DB-5 column).

-

Set a suitable temperature program, for example, starting at 50°C and ramping to 250°C at 10°C/min.

-

-

Mass Spectrometry (MS) Parameters:

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range of m/z 40-300.

-

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. The data and protocols presented in this guide offer researchers and drug development professionals a reliable framework for the identification and quality control of this important synthetic intermediate. Adherence to rigorous experimental procedures and a thorough understanding of the principles of spectroscopic interpretation are essential for ensuring the integrity of scientific research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

SpectraBase. 3-Methyl-2-phenylbutyronitrile. John Wiley & Sons, Inc. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

An In-Depth Technical Guide to 3-Methyl-2-phenylbutanenitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-phenylbutanenitrile, also known as α-isopropyl-α-phenylacetonitrile, is a nitrile compound of significant interest in organic synthesis. Its unique molecular architecture, featuring a quaternary carbon center adjacent to a phenyl group and a nitrile moiety, makes it a valuable intermediate in the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and applications, particularly within the pharmaceutical and agrochemical industries.[1]

Part 1: Core Physicochemical Properties

Structural and General Properties

This compound is a chiral molecule, though it is commonly handled as a racemic mixture. Its structure imparts a combination of aromatic and aliphatic characteristics, influencing its physical and chemical behavior.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | α-Isopropyl-α-phenylacetonitrile, 2-Isopropyl-2-phenylacetonitrile, 3-Methyl-2-phenylbutyronitrile | [3] |

| CAS Number | 5558-29-2 | [2] |

| Molecular Formula | C₁₁H₁₃N | [2] |

| Molecular Weight | 159.23 g/mol | [2] |

| Appearance | Clear liquid | [3] |

Physical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| Boiling Point | 123-124 °C at 15 mmHg | [3] |

| Density (Predicted) | 0.967 g/cm³ | [1] |

| Refractive Index | 1.5050 | [3] |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Insoluble in water. | [4] |

| Storage Temperature | Room temperature, sealed in a dry environment. | [3] |

Part 2: Synthesis and Purification

The most common and efficient synthesis of this compound involves the α-alkylation of phenylacetonitrile. This method takes advantage of the acidity of the benzylic proton, which can be removed by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion then reacts with an isopropyl halide to yield the desired product.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Alkylation of Phenylacetonitrile

This protocol is adapted from established methods for the α-alkylation of arylacetonitriles.[5]

Materials:

-

Phenylacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOtBu)

-

2-Bromopropane or 2-Iodopropane

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Solvent Addition: Add anhydrous THF via syringe to the flask.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve phenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the phenylacetonitrile carbanion is often indicated by a change in color and the cessation of hydrogen gas evolution.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromopropane (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add ethyl acetate and water.

-

Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

The crude this compound can be purified by either vacuum distillation or column chromatography.

2.3.1. Vacuum Distillation

For larger quantities and to remove non-volatile impurities, vacuum distillation is an effective method. The crude product is distilled under reduced pressure (e.g., 15 mmHg) to collect the fraction boiling at approximately 123-124 °C.[3]

2.3.2. Column Chromatography

For smaller scales or to separate closely related impurities, flash column chromatography is recommended.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point. The polarity should be adjusted based on TLC analysis to achieve an Rf value of approximately 0.2-0.3 for the product.[5]

-

Procedure:

-

Pack a glass column with a slurry of silica gel in the chosen eluent.

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Part 3: Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum is not readily accessible, the expected chemical shifts for this compound can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

-

δ 7.30-7.50 (m, 5H): Aromatic protons of the phenyl group.

-

δ 3.50 (d, 1H): The methine proton at the chiral center (α-carbon). The multiplicity will be a doublet due to coupling with the adjacent isopropyl methine proton.

-

δ 2.20-2.40 (m, 1H): The methine proton of the isopropyl group. This will be a multiplet due to coupling with the α-proton and the six methyl protons.

-

δ 1.10 (d, 3H) and δ 1.00 (d, 3H): The two diastereotopic methyl groups of the isopropyl substituent. They will appear as two distinct doublets.

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

-

δ 135-140: Quaternary aromatic carbon attached to the α-carbon.

-

δ 127-130: Aromatic CH carbons.

-

δ ~120: Nitrile carbon (C≡N).

-

δ ~50: The α-carbon (methine).

-

δ ~35: Isopropyl methine carbon.

-

δ ~20: Isopropyl methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[2]

Expected Characteristic IR Absorptions (Neat):

-

~3060-3030 cm⁻¹: Aromatic C-H stretching.

-

~2970-2870 cm⁻¹: Aliphatic C-H stretching (from the isopropyl group).

-

~2245 cm⁻¹: A sharp, medium-intensity band characteristic of the C≡N (nitrile) stretch.

-

~1600 and 1495 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~700-750 cm⁻¹: C-H out-of-plane bending for the monosubstituted benzene ring.

Part 4: Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the nitrile functional group and the benzylic position.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations.

4.1.1. Hydrolysis

Under acidic or basic conditions, the nitrile group can be hydrolyzed to either a carboxylic acid or a primary amide.

-

Acidic Hydrolysis: Heating with aqueous acid (e.g., H₂SO₄) will typically lead to the formation of 3-methyl-2-phenylbutanoic acid.

-

Basic Hydrolysis: Treatment with a strong base (e.g., NaOH or KOH) followed by acidification will also yield the corresponding carboxylic acid. Partial hydrolysis to 3-methyl-2-phenylbutanamide can sometimes be achieved under milder conditions.[6]

4.1.2. Reduction

The nitrile group can be reduced to a primary amine.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will convert the nitrile to 2-(1-amino-2-methylpropyl)benzene.[7]

-

Catalytic Hydrogenation: Using catalysts such as Raney Nickel (Raney Ni) or Platinum oxide (PtO₂) under a hydrogen atmosphere will also effect the reduction to the primary amine.[8]

Stability

This compound is a relatively stable compound under standard laboratory conditions. It should be stored away from strong acids and bases to prevent unwanted hydrolysis. As with most organic nitriles, it should be handled with care, avoiding inhalation and skin contact.

Part 5: Safety and Handling

As a nitrile-containing compound, this compound should be handled with appropriate safety precautions.

-

GHS Hazard Statements: Toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

In case of contact:

-

Skin: Immediately wash with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air.

-

Part 6: Applications and Relevance

This compound serves as a key building block in the synthesis of various target molecules due to the versatile reactivity of its nitrile group.

-

Pharmaceutical Synthesis: It is a precursor for the synthesis of substituted aminopiperidines, which have shown activity as calcium channel blockers and have potential applications in the treatment of pain, including neuropathic pain.[3]

-

Agrochemicals: The structural motif present in this molecule can be found in or used to synthesize active ingredients in pesticides and herbicides.[1]

-

Fine Chemicals: Its unique structure allows for the creation of complex molecules with specific functional properties for use in materials science and other specialty chemical applications.[1]

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 249722, this compound" PubChem, [Link]. Accessed January 12, 2026.

-

SpectraBase. "3-Methyl-2-phenylbutyronitrile" SpectraBase, [Link]. Accessed January 12, 2026.

-

MySkinRecipes. "this compound" MySkinRecipes, [Link]. Accessed January 12, 2026.

-

Organic Chemistry Academy. "Reactions of LiAlH4, NaBH4 and H2/Ni (Recap)" Organic Chemistry Academy, [Link]. Accessed January 12, 2026.

-

Lehigh Preserve. "Some Condensation Reactions of Arylalkylnitriles." Lehigh Preserve, [Link]. Accessed January 12, 2026.

-

Master Organic Chemistry. "Reagent Friday: Raney Nickel" Master Organic Chemistry, [Link]. Accessed January 12, 2026.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C11H13N | CID 249722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ISOPROPYL-2-PHENYLACETONITRILE | 5558-29-2 [chemicalbook.com]

- 4. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. preserve.lehigh.edu [preserve.lehigh.edu]

- 7. Reactions of LiAlH4, NaBH4 and H2/Ni (Recap) – Organic Chemistry Academy [ochemacademy.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methyl-2-phenylbutanenitrile: From Discovery to Application in Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of 3-methyl-2-phenylbutanenitrile, a pivotal intermediate in organic synthesis, particularly within the pharmaceutical industry. This document delves into the historical context of its synthetic development, detailed methodologies for its preparation, its physicochemical and spectroscopic characteristics, and its crucial role in the synthesis of therapeutic agents, most notably the calcium channel blocker, Verapamil. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile nitrile.

Introduction and Historical Context

This compound, also known as α-isopropylphenylacetonitrile, is an organic compound that has garnered significant attention not as a standalone therapeutic agent, but as a critical building block in the construction of more complex molecular architectures. Its history is intrinsically linked to the development of synthetic methodologies for the α-alkylation of nitriles and the subsequent evolution of multi-step syntheses of pharmaceutical compounds.

The discovery and utility of this compound are not marked by a singular, seminal publication but rather by its emergence as a key intermediate in the synthesis of phenylalkylamine calcium channel blockers. The fundamental chemical transformation that enables its synthesis is the alkylation of phenylacetonitrile, a reaction that has been extensively studied and optimized over the years. Early methods often relied on strong bases like sodium amide in liquid ammonia, while later advancements introduced phase-transfer catalysis as a more efficient and scalable approach. It is within this broader context of synthetic innovation that this compound became a readily accessible and valuable precursor for drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its identification, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5558-29-2 | [1] |

| Molecular Formula | C₁₁H₁₃N | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 112-116 °C at 7 mmHg | [2] |

| Density | 0.967 g/cm³ (Predicted) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Source |

| ¹H NMR | Data available on SpectraBase | [1] |

| ¹³C NMR | Data available on SpectraBase | [1][2] |

| IR (Infrared) | Neat, Capillary Cell. Data available on SpectraBase | [1] |

| Mass Spec (MS) | Not explicitly found, but predictable fragmentation patterns. |

Synthesis of this compound: A Methodological Deep Dive

The most prevalent and efficient method for the synthesis of this compound is the α-alkylation of phenylacetonitrile. The following protocol is based on the well-established principles of phase-transfer catalysis, which offers high yields and operational simplicity.

Reaction Principle: Phase-Transfer Catalyzed Alkylation

The synthesis hinges on the deprotonation of the acidic benzylic proton of phenylacetonitrile by a strong base. The resulting carbanion, stabilized by the adjacent phenyl and nitrile groups, acts as a potent nucleophile. In a phase-transfer system, a quaternary ammonium salt is employed to transport the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate the phenylacetonitrile. The resulting carbanion then reacts with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in an SN2 reaction to furnish this compound.

Detailed Experimental Protocol

This protocol is an adaptation of a well-established procedure for the alkylation of phenylacetonitrile.

Materials:

-

Phenylacetonitrile

-

2-Bromopropane (or 2-chloropropane)

-

50% Aqueous Sodium Hydroxide

-

Tetrabutylammonium bromide (or other suitable phase-transfer catalyst)

-

Toluene (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (dilute)

-

Deionized water

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer.

-

Initial Charging: Charge the flask with phenylacetonitrile, toluene, and the phase-transfer catalyst.

-

Base Addition: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution to the flask.

-

Alkylating Agent Addition: Slowly add the 2-bromopropane via the dropping funnel, maintaining the reaction temperature between 25-30 °C using a water bath for cooling if necessary.

-

Reaction Monitoring: After the addition is complete, continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, dilute the mixture with water. Separate the organic layer and wash it successively with water and dilute hydrochloric acid.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.

Application in Drug Development: The Synthesis of Verapamil

The primary significance of this compound in the pharmaceutical industry lies in its role as a key precursor to Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias.

The Verapamil Synthesis Pathway

The synthesis of Verapamil involves the alkylation of a substituted derivative of this compound. The core of the molecule, containing the chiral center, is constructed from this nitrile intermediate. The isopropyl group and the phenyl ring of this compound are integral parts of the final Verapamil structure.

Mechanism of Action of Verapamil

Verapamil functions by blocking the L-type calcium channels in the heart and vascular smooth muscle. This inhibition of calcium influx leads to a decrease in myocardial contractility, a slowing of the heart rate, and vasodilation of the arteries, all of which contribute to its antihypertensive and antianginal effects. The stereochemistry of the chiral center, derived from the this compound precursor, is crucial for the pharmacological activity of Verapamil, with the (S)-enantiomer being the more potent L-type calcium channel blocker.

Conclusion

This compound stands as a testament to the enabling power of organic synthesis in modern medicine. While not a therapeutic agent itself, its efficient and scalable synthesis has been a cornerstone in the production of life-saving drugs like Verapamil. This guide has provided a comprehensive overview of its historical context, synthesis, and critical application, underscoring its continued importance for professionals in the field of drug development and organic synthesis. The methodologies and principles discussed herein serve as a valuable resource for the practical application and further exploration of this versatile chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. 3-Methyl-2-phenylbutyronitrile. John Wiley & Sons, Inc. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 3-Methyl-2-phenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of pharmaceutical development and organic synthesis, the pursuit of novel molecular architectures often introduces compounds with unique reactivity and, consequently, specific handling requirements. 3-Methyl-2-phenylbutanenitrile, a versatile nitrile intermediate, is one such compound. Its utility in the construction of complex molecules necessitates a thorough understanding of its safety profile and the implementation of robust handling protocols. This guide, designed for the discerning scientist, moves beyond mere procedural lists to provide a deep, mechanistic understanding of the "why" behind each safety recommendation, fostering a culture of intrinsic safety within the laboratory.

Section 1: Compound Identification and Physicochemical Properties